molecular formula C19H25N5S B12239533 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No.: B12239533
M. Wt: 355.5 g/mol
InChI Key: MSHPFSGUSUFXLC-UHFFFAOYSA-N
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Description

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is a complex heterocyclic compound It features a unique structure that combines a cyclopropyl group, a cyclopenta[d]pyrimidine ring, a thiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[d]pyrimidine core, which can be synthesized through a series of cyclization reactions. The thiazole ring can be introduced via a thioamide intermediate, followed by cyclization. The piperazine moiety is then attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine stands out due to its unique combination of structural elements, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H25N5S

Molecular Weight

355.5 g/mol

IUPAC Name

4-[[4-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C19H25N5S/c1-13-20-15(12-25-13)11-23-7-9-24(10-8-23)19-16-3-2-4-17(16)21-18(22-19)14-5-6-14/h12,14H,2-11H2,1H3

InChI Key

MSHPFSGUSUFXLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NC(=NC4=C3CCC4)C5CC5

Origin of Product

United States

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